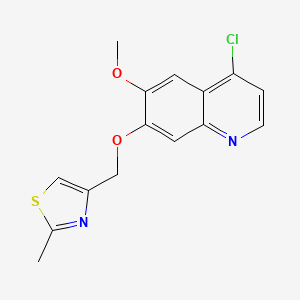








|
REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[N:5]=[C:6]([CH3:9])[S:7][CH:8]=1.[Cl:10][C:11]1[C:20]2[C:15](=[CH:16][C:17]([OH:23])=[C:18]([O:21][CH3:22])[CH:19]=2)[N:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:10][C:11]1[C:20]2[C:15](=[CH:16][C:17]([O:23][CH2:3][C:4]3[N:5]=[C:6]([CH3:9])[S:7][CH:8]=3)=[C:18]([O:21][CH3:22])[CH:19]=2)[N:14]=[CH:13][CH:12]=1 |f:0.1,3.4.5|
|


|
Name
|
|
|
Quantity
|
226 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCC=1N=C(SC1)C
|
|
Name
|
|
|
Quantity
|
216 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=NC2=CC(=C(C=C12)OC)O
|
|
Name
|
|
|
Quantity
|
483 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 2.5 hours at 70° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
(prepared
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate and water
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the insoluble materials were removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with ether
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=NC2=CC(=C(C=C12)OC)OCC=1N=C(SC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 352 mg | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 109.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |